4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate is a synthetic small molecule characterized by a pyranone core substituted with a pyrimidin-2-ylthio-methyl group and a 2,6-difluorobenzoate ester. The 2,6-difluorobenzoate variant differs from ML221 in the substitution pattern on the benzoate moiety, which may influence receptor binding, metabolic stability, and selectivity.
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYJULXLXNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Knoevenagel-Michael Cyclocondensation
A one-pot reaction employing:
- Aryl aldehydes (e.g., substituted benzaldehydes)
- Malononitrile (as the active methylene component)
- β-Ketoesters (e.g., ethyl acetoacetate or methyl benzoylacetate)
Conditions : Ethanolic piperidine (5–10 mol%) at ambient temperature.
Mechanism :
- Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile.
- Michael addition of the β-ketoester enolate to the unsaturated intermediate.
- Cyclization via intramolecular nucleophilic attack yields the 4H-pyran ring.
Key Considerations :
- Electron-withdrawing groups on the aldehyde enhance electrophilicity, accelerating condensation.
- Steric hindrance from bulky substituents may necessitate elevated temperatures (50–80°C).
Introduction of the Pyrimidin-2-Ylthio Methyl Group
The 6-((pyrimidin-2-ylthio)methyl) substituent is introduced via nucleophilic aromatic substitution (SNAr) or alkylation (Scheme 2).
SNAr with Pyrimidin-2-Thiol
Reagents :
- 6-(Bromomethyl)-4H-pyran intermediate
- Pyrimidin-2-thiol
- Base (K2CO3 or Et3N)
Conditions : DMF or DMSO at 80–100°C for 4–6 hours.
Mechanism :
- Deprotonation of pyrimidin-2-thiol generates a thiolate nucleophile.
- Thiolate attacks the electrophilic methylene carbon adjacent to the pyran oxygen.
Yield Optimization :
Alternative Alkylation Pathway
Reagents :
- 6-(Mercaptomethyl)-4H-pyran
- 2-Chloropyrimidine
Conditions :
- Base (NaOH) in aqueous ethanol at reflux (78°C).
- Phase-transfer catalyst (e.g., TBAB) improves interfacial reactivity.
Advantages : Avoids pre-functionalization of the pyran ring with a leaving group.
Esterification with 2,6-Difluorobenzoic Acid
The 3-hydroxy group of the 4H-pyran undergoes esterification to install the 2,6-difluorobenzoate moiety.
Steglich Esterification
Reagents :
- 3-Hydroxy-4H-pyran intermediate
- 2,6-Difluorobenzoic acid
- DCC (N,N'-dicyclohexylcarbodiimide)
- DMAP (4-dimethylaminopyridine) catalyst
Conditions : Anhydrous CH2Cl2 at 0°C → room temperature, 12–24 hours.
Mechanism :
- DCC activates the carboxylic acid as an O-acylisourea intermediate.
- DMAP facilitates nucleophilic acyl substitution by the pyran hydroxyl group.
Acid Chloride Method
Reagents :
- 2,6-Difluorobenzoyl chloride (prepared via SOCl2 treatment of the acid)
- Pyran alcohol
Conditions :
Advantages : Faster reaction kinetics compared to DCC-mediated coupling.
Comparative Analysis of Synthetic Routes
Critical Observations :
- The acid chloride method provides superior yields for esterification but requires rigorous moisture control.
- SNAr thioether formation outperforms alkylation in regioselectivity but demands anhydrous conditions.
Process Optimization Strategies
Protecting Group Management
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structural features suggest it could be effective in modulating biological pathways involved in diseases, making it a promising lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
ML221 (4-nitrobenzoate analog)
ML221 is the most well-characterized APJ antagonist in this chemical series, with an IC50 of 0.70 μM in cAMP inhibition and 1.75 μM in β-arrestin recruitment assays . Key features of ML221 include:
- Substituent Effects : The 4-nitro group on the benzoate is critical for potency. Para-substituted analogs (e.g., 4-bromo, 4-trifluoromethyl) retain activity, while ortho- or meta-substituted variants (e.g., 2-nitro, 3-chloro) are inactive or weakly active .
- Selectivity : ML221 exhibits >37-fold selectivity over the angiotensin II type 1 receptor (AT1) and minimal off-target activity against 29 other GPCRs, except for weak binding to κ-opioid and benzodiazepine receptors .
- ADME Properties : Poor aqueous solubility (14 μM at pH 7.4) and rapid ester hydrolysis in plasma/microsomes limit its utility to in vitro studies .
Comparison with 2,6-Difluorobenzoate: The 2,6-difluoro substitution introduces steric and electronic changes compared to ML221’s 4-nitro group. Based on structure-activity relationship (SAR) trends, ortho/meta-substituted benzoates typically exhibit reduced APJ antagonism due to suboptimal spatial alignment with the receptor’s binding pocket .
Thiophenol and Heterocyclic Analogs
- Thiophenol Derivatives: Replacing the pyrimidin-2-ylthio group with simple thiophenols (e.g., 4-chlorothiophenol) yields active analogs (IC50 <10 μM), suggesting flexibility in this region .
- Oxadiazole-Thiones: Compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () share the pyrimidin-2-ylthio-methyl motif but lack the pyranone core. These molecules are synthetically accessible but have uncharacterized APJ activity .
Ester Linkage Modifications
Efforts to replace the ester bond in ML221 with amides, sulfonates, or aliphatic esters resulted in inactive compounds, underscoring the necessity of the ester group for APJ binding . The 2,6-difluorobenzoate’s ester linkage may face similar hydrolytic instability, limiting in vivo applicability.
Pharmacological and ADME Profiling
Potency and Selectivity
| Compound | APJ IC50 (cAMP) | APJ IC50 (β-arrestin) | Selectivity (vs. AT1) | Key Off-Targets |
|---|---|---|---|---|
| ML221 (4-nitrobenzoate) | 0.70 μM | 1.75 μM | >37-fold | κ-opioid, benzodiazepine |
| 2,6-Difluorobenzoate* | N/A | N/A | N/A | N/A |
*Predicted values based on SAR trends.
ADME Properties
| Property | ML221 | 2,6-Difluorobenzoate (Predicted) |
|---|---|---|
| Aqueous Solubility (pH 7.4) | 14 μM | Likely similar or lower |
| Plasma Stability (t1/2) | Rapid hydrolysis (<60 min) | Rapid hydrolysis expected |
| Microsomal Stability | 4.2% remaining (human, 60 min) | Comparable instability |
Activité Biologique
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate (commonly referred to as ML221) is of significant interest in pharmacological research due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
ML221 is characterized by a complex structure that includes a pyran ring fused with a pyrimidinylthio group and a difluorobenzoate moiety. Its molecular formula is , with a molecular weight of 385.35 g/mol. The compound exhibits various physical properties that influence its biological activity, such as solubility and permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁N₃O₆S |
| Molecular Weight | 385.35 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 2.54 |
ML221 has been identified as a functional antagonist of the apelin (APJ) receptor , which plays a crucial role in cardiovascular homeostasis and energy metabolism. It exhibits selectivity over other receptors, particularly the angiotensin II type 1 (AT1) receptor, with a selectivity ratio greater than 37-fold . The antagonist properties of ML221 were confirmed through cell-based assays, showing IC50 values of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays .
Antimicrobial Activity
Studies have demonstrated that compounds structurally related to ML221 exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar thienopyrimidinone rings have shown efficacy against both Gram-positive and Gram-negative bacteria, along with antimycobacterial properties . The minimum inhibitory concentration (MIC) for these compounds indicates their potential as antimicrobial agents.
Cardiovascular Implications
The apelin/APJ system is increasingly recognized for its involvement in cardiovascular diseases. ML221's antagonistic action on the APJ receptor suggests it may modulate cardiovascular functions, potentially offering therapeutic avenues for conditions like hypertension and heart failure. Further research is needed to elucidate its effects on cardiovascular health comprehensively.
Case Studies and Research Findings
- Discovery and Characterization : The initial discovery of ML221 involved high-throughput screening from a library of over 330,000 compounds, highlighting its potential as a lead compound for further development .
- In Vitro Studies : In vitro studies have shown that ML221 does not exhibit significant toxicity towards human hepatocytes at concentrations exceeding 50 μM, indicating a favorable safety profile for potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the chemical structure of ML221 to enhance its biological activity and selectivity while minimizing side effects .
Q & A
Q. What are the critical steps in synthesizing 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the pyran-4-one core via cyclization of diketones or keto-esters.
- Step 2: Introduction of the pyrimidin-2-ylthio group via nucleophilic substitution or thiol-ene coupling .
- Step 3: Esterification with 2,6-difluorobenzoic acid using coupling agents like DCC/DMAP . Optimization Tips :
- Control temperature (60–80°C for thioether formation) and solvent polarity (e.g., DMF for polar intermediates) .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- 1H/13C/19F NMR : Assign signals for pyran (δ 5.8–6.2 ppm), pyrimidine (δ 8.1–8.5 ppm), and fluorine atoms (δ -110 to -120 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 435.44; observed = 435.42) .
Q. How does the fluorine substitution at the 2,6-positions of the benzoate moiety influence physicochemical properties?
Fluorine enhances:
- Lipophilicity (logP increases by ~0.5 units vs. non-fluorinated analogs), improving membrane permeability .
- Metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
- Electron-withdrawing effects , stabilizing the ester bond against hydrolysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., IC50 variability) across studies?
- Statistical Modeling : Use ANOVA to assess assay variability (e.g., cell-line specificity or reagent batches) .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) .
- Structural Dynamics : Perform molecular dynamics simulations to explore conformational flexibility affecting target binding .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Modify Pyrimidine Substituents : Replace methyl with ethyl to enhance hydrophobic interactions (e.g., 2-ethyl analogs show 2x higher activity in kinase assays) .
- Vary Fluorine Positions : Compare 2,6-difluoro vs. 3,5-difluoro benzoates to optimize steric and electronic effects .
- Replace Thioether Linker : Test sulfone or amine linkers to alter solubility and target engagement .
Q. What experimental design principles apply to in vivo toxicity studies for this compound?
- Dose Escalation : Use a split-plot design with four replicates to assess acute vs. chronic toxicity .
- Endpoint Selection : Measure liver enzyme levels (ALT/AST) and renal biomarkers (creatinine) at 24h and 72h post-administration .
- Control Groups : Include vehicle controls and reference compounds (e.g., fluorouracil for anticancer studies) .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Molecular Docking : Screen against the PubChem BioAssay database to identify unintended targets (e.g., hERG channel binding linked to cardiotoxicity) .
- QSAR Models : Use ADMET predictors (e.g., SwissADME) to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and Ames test mutagenicity .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Intermediate Stability : Protect moisture-sensitive intermediates (e.g., thiols) under nitrogen atmosphere .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability (%F > 30% for in vivo relevance) .
- Metabolite Identification : Use LC-MS to detect active metabolites (e.g., hydrolyzed benzoate derivatives) .
- Tissue Distribution Studies : Track compound accumulation in target organs via radiolabeling (³H or ¹⁴C) .
Q. What methodologies validate the compound’s mechanism of action when conflicting hypotheses exist?
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .
- CRISPR Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Cross-Linking Experiments : Use photoaffinity probes to confirm direct target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
